molecular formula C21H15ClFN3O2 B11445022 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Cat. No.: B11445022
M. Wt: 395.8 g/mol
InChI Key: GTGDCDZKIZSFFW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both chlorophenoxy and fluorophenyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide apart from similar compounds is its unique combination of the imidazo[1,2-a]pyridine core with both chlorophenoxy and fluorophenyl groups. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C21H15ClFN3O2

Molecular Weight

395.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C21H15ClFN3O2/c22-15-6-10-17(11-7-15)28-13-19(27)25-21-20(14-4-8-16(23)9-5-14)24-18-3-1-2-12-26(18)21/h1-12H,13H2,(H,25,27)

InChI Key

GTGDCDZKIZSFFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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